molecular formula C12H19N3O4S B8443679 Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate

Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate

Número de catálogo B8443679
Peso molecular: 301.36 g/mol
Clave InChI: RQMXUJBBFOHDKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate

Fórmula molecular

C12H19N3O4S

Peso molecular

301.36 g/mol

Nombre IUPAC

tert-butyl N-[2-(pyridin-2-ylsulfonylamino)ethyl]carbamate

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)14-8-9-15-20(17,18)10-6-4-5-7-13-10/h4-7,15H,8-9H2,1-3H3,(H,14,16)

Clave InChI

RQMXUJBBFOHDKV-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=N1

Origen del producto

United States

Synthesis routes and methods

Procedure details

Mono-N-Boc-ethylenediamine (860 mg, 5.37 mmol, 1 equiv) was reacted with pyridine-2-sulfonyl chloride. The appropriate sulfonyl chloride (1.2 equiv) was added to a solution of the amine (1 equiv) and DIPEA (2 equiv) in anhydrous CH3CN (0.1 M) at 0° C. The reaction was warmed to room temperature and stirred for 16 h, at which time the solvent was evaporated. The residue was re-dissolved in CH2Cl2, washed with 5% NaHCO3, water, brine, dried (Na2SO4), filtered and concentrated. After work-up, the crude material was dry-loaded onto silica gel, and purified by flash column chromatography (eluent CH2Cl2/MeOH/NH4OH, 92:7:1) to afford tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate as a white powder (1.26 g, 80%): δH (400 MHz, DMSO-d6) 0.89 (s, 9H, C(CH3)3), 2.04 (m, 2H, SO2NHCH2CH2NHBoc), 2.86 (m, 2H, SO2NHCH2CH2NHBoc), 6.30 (br, 1H, NHSO2), 7.21 (m, 1H, CH (Py)), 7.414 (m, 1H, NHBoc), 7.47 (m, 1H, CH (Py)), 7.63, (m, 1H, CH (Py)), 8.27 (m, 1H, CH (Py)); δC (125 MHz, DMSO-d6) 28.0, 39.9, 42.5, 77.6, 121.4, 126.8, 138.5, 149.8, 155.3, 157.7; HRMS (ES+) calcd for [Cl2H19N3O4S+H] 302.1175. found 302.1174. The sulfonamide NH of tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate (1.1 g, 3.65 mmol, 1 equi) was then chemoselectively alkylated with cyclohexylmethyl bromide (840 mg, 4.75 mmol, 1.3 equiv), but the reaction was stirred for 4 days at room temperature. To a solution of the sulfonamide (1 equiv) and Cs2CO3 (2 equiv) in DMF (0.1 M) at 0° C. was added the appropriate alkyl bromide or chloride (1.1 equiv). The resulting mixture was stirred at room temperature overnight. The reaction was diluted with water, then extracted into EtOAc (×3). The combined EtOAc extractions were washed with 5% NaHCO3 (×3), brine, dried (Na2SO4), filtered and concentrated. After work-up, the crude material was dry-loaded onto silica gel and purified by flash column chromatography (eluent CH2Cl2/MeOH/NH4OH, 92:7:1) to furnish tert-butyl 2-(N-(cyclohexylmethyl)pyridine-2-sulfonamido)ethylcarbamate in quantitative yield (1.53 g) as a white solid: δH (500 MHz, DMSO-d6) 0.77-0.83 (m, 2H, 2 CH (cyclohexylmethyl)), 1.09-1.19 (m, 3H, 3 CH (cyclohexylmethyl)), 1.36 (s, 9H, C(CH3)3), 1.54-1.65 (m, 6H, 6 CH (cyclohexylmethyl)), 3.03-3.07 (m, 4H, SO2NCH2CH2NHBoc, NCH2CH (cyclohexylmethyl)), 3.24 (t, J=7.0 Hz, 2H, SO2NCH2CH2NHBoc), 6.79 (br, 1H, NHBoc)), 7.67 (m, 1H, CH (Py)), 7.92 (m, 1H, CH (Py)), 8.09 (m, 1H, CH (Py)), 8.72 (m, 1H, CH (Py)); δC (125 MHz, DMSO-d6) 25.1, 25.8, 28.0, 29.9, 35.6, 39.9, 48.4, 55.4, 77.6, 122.1, 127.0, 138.6, 150.0, 155.3, 157.1; HRMS (ES+) calcd for [C19H31N3O4S+H] 398.2114. found 398.2113. tert-Butyl 2-(N-(cyclohexylmethyl)pyridine-2-sulfonamido)ethylcarbamate (1.28 g, 3.22 mmol, 1 equiv) was dissolved in propan-2-ol (15 mL). Upon complete dissolution of the solid, 4 M HCl (15 mL) was added, and the reaction was stirred for one hour. All solvents were then evaporated. The residue was re-dissolved in CH2Cl2 (250 mL) and carefully washed with saturated NaHCO3 (25 mL×3), dried (Na2SO4), filtered and concentrated to afford N-(2-aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide as a viscous oil (945 mg, 97%): δH (500 MHz, DMSO-d6) 0.78-0.84 (m, 2H, 2 CH (cyclohexylmethyl)), 1.09-1.17 (m, 3H, 3 CH (cyclohexylmethyl)), 1.57-1.68 (m, 6H, 6 CH (cyclohexylmethyl)), 2.75 (t, J=7.0 Hz, 2H, NCH2CH (cyclohexylmethyl)), 3.04 (t, J=7.4 Hz, 2H, SO2NCH2CH2NH2), 3.34 (t, J=7.4 Hz, 2H, SO2NCH2CH2NH2), 5.15 (br, 2H, NH2), 7.68 (m, 1H, CH (Py)), 7.93 (m, 1H, CH (Py)), 8.10 (m, 1H, CH (Py)), 8.73 (m, 1H, CH (Py)); δC (125 MHz, DMSO) 25.1, 25.8, 29.9, 35.7, 49.4, 55.5, 66.2, 122.2, 127.1, 138.7, 150.0, 157.1; HRMS (ES+) calcd for [Cl4H23N3O2S+H] 298.1589. found 298.1589.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.